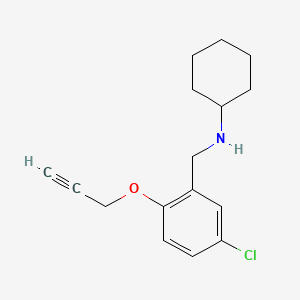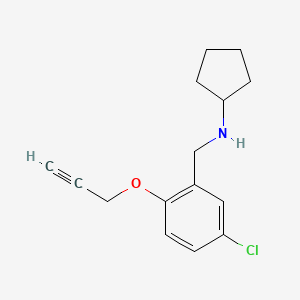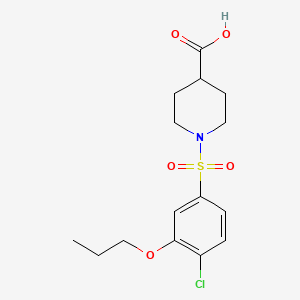![molecular formula C12H12Cl2N2O2S B603428 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene CAS No. 442554-60-1](/img/structure/B603428.png)
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl group attached to an ethylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The sulfonylation of the imidazole ring can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities and are used in similar applications.
Substituted Imidazoles: These compounds share the imidazole ring structure and are used in pharmaceuticals and agrochemicals.
Uniqueness
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is unique due to the combination of its structural features, including the dichloro-substituted benzene ring, the sulfonyl group, and the ethylimidazole moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
CAS No. |
442554-60-1 |
|---|---|
Molecular Formula |
C12H12Cl2N2O2S |
Molecular Weight |
319.2g/mol |
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C12H12Cl2N2O2S/c1-3-11-15-6-7-16(11)19(17,18)10-5-4-9(13)8(2)12(10)14/h4-7H,3H2,1-2H3 |
InChI Key |
OBOUNELNCHHNSG-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603345.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]-beta-alanine](/img/structure/B603346.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603349.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603351.png)
![(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B603352.png)
![1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603355.png)
![1-Acetyl-4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]piperazine](/img/structure/B603356.png)
![2-{4-[(4-Ethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B603358.png)
![1-Acetyl-4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603360.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B603364.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B603366.png)
